molecular formula C6H5ClN4 B1588304 2-chloro-9-methyl-9H-purine CAS No. 2346-73-8

2-chloro-9-methyl-9H-purine

Cat. No.: B1588304
CAS No.: 2346-73-8
M. Wt: 168.58 g/mol
InChI Key: AMVDDOZWEOPXRR-UHFFFAOYSA-N
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Description

2-chloro-9-methyl-9H-purine is a heterocyclic aromatic organic compound with the molecular formula C6H5ClN4 It is a derivative of purine, a fundamental structure in biochemistry, particularly in nucleic acids like DNA and RNA

Mechanism of Action

Target of Action

The primary target of the compound 2-chloro-9-methyl-9H-purine is the mammalian target of rapamycin (mTOR) kinase . mTOR is a key regulator of cell growth and proliferation, and its dysregulation is implicated in various types of cancers . The compound this compound, as an mTOR inhibitor, has the potential to suppress the abnormal cell growth associated with these conditions .

Mode of Action

This compound interacts with its target, mTOR, by inhibiting its kinase activity . This inhibition disrupts the normal functioning of mTOR, leading to a decrease in cell growth and proliferation . The compound’s interaction with mTOR is selective, meaning it primarily affects mTOR activity without significantly impacting other proteins .

Biochemical Pathways

The inhibition of mTOR by this compound affects several biochemical pathways. mTOR is a central component of the PI3K/AKT/mTOR pathway, which is crucial for cell survival and growth . By inhibiting mTOR, this compound disrupts this pathway, leading to reduced cell proliferation and survival .

Pharmacokinetics

The compound is known to have high gi absorption and is bbb permeant . These properties suggest that this compound could have good bioavailability, allowing it to reach its target sites in the body effectively .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the suppression of cell growth and proliferation . By inhibiting mTOR, the compound disrupts the PI3K/AKT/mTOR pathway, leading to reduced cell survival and growth . This can potentially lead to the shrinkage of tumors in cancerous conditions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the local environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as binding proteins or metabolizing enzymes, can also impact the compound’s action . .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-chloro-9-methyl-9H-purine can be synthesized through several methods. One common approach involves the reaction of 2-chloro-9H-purine with iodomethane in the presence of potassium carbonate. The reaction is typically carried out at 0°C for 2 hours, followed by extraction with dichloromethane and purification by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, scaling up from laboratory to industrial scale, and ensuring cost-effectiveness, would apply.

Chemical Reactions Analysis

Types of Reactions

2-chloro-9-methyl-9H-purine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation and reduction:

Major Products Formed

The major products formed from nucleophilic substitution reactions include various substituted purines, depending on the nucleophile used. For example, reaction with an amine would yield an amino-substituted purine derivative.

Scientific Research Applications

2-chloro-9-methyl-9H-purine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-9-methyl-9H-purine
  • 2,6-dichloro-9-methyl-9H-purine
  • 6-chloro-9-isopropyl-9H-purine
  • 2,6-dichloro-9-propyl-9H-purine

Uniqueness

2-chloro-9-methyl-9H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with mTOR kinase sets it apart from other purine derivatives, making it a valuable compound for research in cancer biology and drug development .

Properties

IUPAC Name

2-chloro-9-methylpurine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-11-3-9-4-2-8-6(7)10-5(4)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVDDOZWEOPXRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=CN=C(N=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428064
Record name 2-chloro-9-methyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2346-73-8
Record name 2-chloro-9-methyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-9-methyl-9H-purine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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